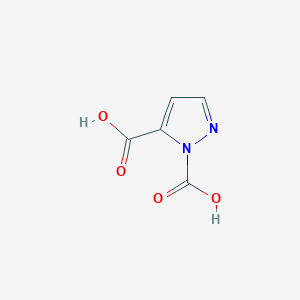

1H-Pyrazole-1,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

90993-83-2 |

|---|---|

Molecular Formula |

C5H4N2O4 |

Molecular Weight |

156.10 g/mol |

IUPAC Name |

pyrazole-1,5-dicarboxylic acid |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)3-1-2-6-7(3)5(10)11/h1-2H,(H,8,9)(H,10,11) |

InChI Key |

URORXTCGNUBKKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrazole 1,5 Dicarboxylic Acid and Its Derivatives

Historical and Current Synthetic Approaches to Pyrazole (B372694) Dicarboxylic Acids

Traditional methods for the synthesis of pyrazole dicarboxylic acids have laid the foundation for many of the techniques used today. These approaches often involve multi-step processes that have been refined over time for improved efficiency and yield.

Oxidative Methods for Carboxylic Acid Formation

The oxidation of alkyl or formyl groups on the pyrazole ring is a common strategy for introducing carboxylic acid functionalities. nih.gov Strong oxidizing agents like potassium permanganate (B83412) have been historically used to convert methyl groups into carboxylic acids. For instance, 3,5-dimethyl-1H-pyrazole can be oxidized to 1H-pyrazole-3,5-dicarboxylic acid. Another approach involves the oxidation of formyl groups to produce the corresponding carboxylic acids. nih.govresearchgate.net A preparatively convenient method for the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylic acids involves the alkaline hydrolysis and subsequent oxidation of 1-aryl-4-formyl-1H-pyrazole-3-carboxylic esters using hydrogen peroxide in an aqueous medium. researchgate.netosi.lv

More recently, cobalt-catalyzed liquid phase oxidation has emerged as a more efficient and selective method. For example, the selective oxidation of the 4-methyl group of 1,4-dimethylpyrazoles to yield pyrazole carboxylic acids can be achieved in high yields using a Co-Mn-Br catalyst system with molecular oxygen. oup.com This method offers an advantage over traditional permanganate oxidation by avoiding large amounts of manganese waste and often providing higher yields. oup.com

Carboxylation Reactions on Pyrazole Rings

Direct carboxylation of the pyrazole ring is another important synthetic route. One such method employs oxalyl chloride, which serves as both a reagent and a solvent. nih.gov This reaction proceeds through the formation of an intermediate pyrazole-containing oxalic acid chloride, which then converts to a carboxylic acid chloride with the release of carbon monoxide, followed by hydrolysis to the carboxylic acid. nih.gov This method has been successfully used for the carboxylation of 1-phenyl- and 1-alkylpyrazoles. However, the success of this method can be dependent on the substituents present on the pyrazole ring; electron-donating groups tend to favor the reaction, while electron-withdrawing groups can deactivate the ring towards electrophilic substitution. nih.gov

An alternative approach to introducing carboxyl groups involves the substitution of halogens via intermediate organolithium derivatives. nih.gov This method provides a pathway to pyrazole carboxylic acids that may be difficult to access through other means.

Esterification and Subsequent Hydrolysis Strategies

A widely used and versatile strategy involves the synthesis of pyrazole dicarboxylic esters followed by hydrolysis to the corresponding dicarboxylic acids. nih.govgoogle.com This approach allows for the purification of the intermediate ester, which can lead to a purer final acid product.

A common method involves the alkylation of ethyl 4-pyrazolecarboxylates with α,ω-dibromoalkanes in a superbasic KOH-DMSO system to yield diethyl dicarboxylates. nih.gov These diesters can then be subjected to alkaline hydrolysis, followed by neutralization, to afford the target dicarboxylic acids in high yields. nih.gov This strategy is particularly useful for preparing bis(4-carboxypyrazol-1-yl)alkanes with varying linker lengths. nih.gov

In some cases, the hydrolysis of the ester can be achieved under the same reaction conditions as the ester formation, leading to a one-pot synthesis. For example, after the alkylation of ethyl 4-pyrazole carboxylate is complete, the addition of more potassium hydroxide (B78521) and water can directly lead to the dicarboxylic acid in excellent yield. nih.gov

Advanced and Green Synthetic Techniques for Pyrazole Carboxylic Acids

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained prominence for the synthesis of highly substituted pyrazole derivatives, including those containing carboxylic acid functionalities. mdpi.comrsc.org These reactions offer several advantages, including simplified procedures, reduced waste, and the ability to generate complex molecules in a single step.

One notable example is the "one-pot" synthesis of pyrazoles from (hetero)arenes and carboxylic acids, which proceeds through the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine (B178648). mdpi.comrsc.org Another efficient MCR involves the reaction of 4-(dicyanomethylene)-3H-pyrazol-3-ones, acetylenic esters, and anilines to produce novel pyrazole-2,3-pyrroledicarboxylic acid 2,3-diesters in a single step. clockss.orgresearchgate.net A "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has also been developed, integrating a sterically hindered Claisen condensation, a Knorr reaction, and hydrolysis into a single sequence. organic-chemistry.org

Table 1: Examples of One-Pot Syntheses for Pyrazole Carboxylic Acid Derivatives

| Starting Materials | Product | Key Features | Reference(s) |

| (Hetero)arenes, Carboxylic acids, Hydrazine | 3,5-Disubstituted pyrazoles | Sequential formation of ketones and β-diketones | mdpi.comrsc.org |

| 4-(Dicyanomethylene)-3H-pyrazol-3-ones, Acetylenic esters, Anilines | Pyrazole-2,3-pyrroledicarboxylic acid 2,3-diesters | Three-component reaction, moderate to good yields | clockss.orgresearchgate.net |

| Alkylphenones, Diethyl oxalate, Arylhydrazines | 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | MeONa/LiCl-mediated Claisen condensation, Knorr reaction, hydrolysis sequence | organic-chemistry.org |

| Aldehydes, β-ketoesters, Hydrazines | Persubstituted pyrazoles | Yb(PFO)₃ catalyzed, mild and efficient | beilstein-journals.org |

| Phenyl hydrazine, Dimethyl acetylene (B1199291) dicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Two-component reaction, reflux in toluene/DCM | mdpi.com |

Environmentally Benign Synthesis Protocols

Green chemistry principles are increasingly being applied to the synthesis of pyrazole carboxylic acids to minimize environmental impact. acs.org This includes the use of greener solvents, catalysts, and reaction conditions.

The use of water as a solvent and catalytic imidazole (B134444) has been demonstrated for the synthesis of pyrazole compounds. acs.org For example, the reaction of ethyl acetoacetate (B1235776) and hydrazines in aqueous media with catalytic imidazole provides a green route to pyrazolineones. acs.org Furthermore, solvent-free conditions, often in combination with a catalyst like tetrabutylammonium (B224687) bromide (TBAB), have been successfully employed for the synthesis of pyrazole derivatives from isocyanides and dialkyl acetylenedicarboxylates. tandfonline.comtandfonline.com

Another green approach involves the use of bioproduct-derived catalysts, such as pyridine-2-carboxylic acid (P2CA), to promote multicomponent reactions for the synthesis of pyrazolo[3,4-b]quinolinones in excellent yields under mild conditions. nih.gov These methods not only reduce the use of hazardous materials but also often lead to improved reaction efficiency and easier product isolation.

Table 2: Green Synthetic Approaches for Pyrazole Derivatives

| Reaction Type | Key Green Feature(s) | Example Product(s) | Reference(s) |

| Multicomponent reaction | Aqueous media, catalytic imidazole | Pyrazolineone derivatives | acs.org |

| Multicomponent reaction | Solvent-free, tetrabutylammonium bromide (TBAB) catalyst | Pyrazole systems | tandfonline.comtandfonline.com |

| Multicomponent reaction | Bioproduct catalyst (Pyridine-2-carboxylic acid) | Pyrazolo[3,4-b]quinolinones | nih.gov |

| "One-pot" synthesis | Cost-effective, operationally simple | 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | organic-chemistry.org |

Regioselective Functionalization of Pyrazole Cores

A key challenge in the synthesis of substituted pyrazoles is controlling the position of functional groups on the heterocyclic ring. Recent methodologies have focused on achieving high regioselectivity, particularly for the synthesis of 1,5-disubstituted pyrazoles.

A noteworthy regiocontrolled methodology for preparing 1-substituted-5-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. acs.org The selectivity of the reaction is critically dependent on the nature of the hydrazine reactant. When a free arylhydrazine is used, the reaction leads exclusively to the formation of the 1,5-regioisomer. acs.org In contrast, the use of arylhydrazine hydrochlorides results in the selective synthesis of the 1,3-regioisomer. acs.org

This method provides a protecting group- and additive-free protocol for achieving full regiochemical control. acs.org The trichloromethyl group in the enone serves as a precursor to the carboxyalkyl moiety. acs.org The reaction involves the cyclocondensation of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones with phenylhydrazines. acs.org The resulting products, such as methyl 1-phenyl-3-aryl(heteroaryl)-1H-pyrazole-5-carboxylates, are obtained in moderate to good yields. acs.org

The scope of this reaction has been explored by varying the substituent on the starting enone. The following table summarizes the synthesis of various methyl 1-phenyl-3-aryl(heteroaryl)-1H-pyrazole-5-carboxylates, demonstrating the versatility of this regioselective approach.

Table 1: Synthesis of Methyl 1-phenyl-3-aryl(heteroaryl)-1H-pyrazole-5-carboxylates acs.org

| Entry | Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | 78 |

| 2 | 4-Methylphenyl | Methyl 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate | 82 |

| 3 | 4-Methoxyphenyl | Methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxylate | 80 |

| 4 | 4-Chlorophenyl | Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate | 75 |

| 5 | 4-Bromophenyl | Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylate | 79 |

| 6 | 2-Thienyl | Methyl 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate | 65 |

| 7 | 2-Furyl | Methyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate | 57 |

Preparation of Alkylated and Substituted Pyrazole Dicarboxylic Acid Derivatives

The synthesis of pyrazole dicarboxylic acids with various substituents, including alkyl groups, has been achieved through several methods. These derivatives are of interest for their coordination properties and potential applications in materials science.

One approach involves the carboxylation of bis(pyrazol-1-yl)alkanes using oxalyl chloride. nih.gov This method is effective for preparing 4,4′-dicarboxylic derivatives of substrates with electron-donating groups and short alkane linkers. nih.gov However, the yields decrease significantly with longer linkers due to the instability of the intermediate acid chlorides. nih.gov

An alternative and more versatile method for preparing bis(4-carboxypyrazol-1-yl)alkanes involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide. nih.gov This approach is suitable for a wider range of substrates, accommodating both short and long linkers and various substituents on the pyrazole rings. nih.gov

For instance, the synthesis of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid has been reported starting from the basic hydrolysis of 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. researchgate.net This dicarboxylic acid can then be converted to its dicarbonyl chloride, which serves as a versatile intermediate for the synthesis of a variety of amide and ester derivatives. researchgate.net

The following table provides examples of alkylated and substituted pyrazole dicarboxylic acid derivatives and their synthetic yields.

Table 2: Examples of Synthesized Alkylated and Substituted Pyrazole Dicarboxylic Acid Derivatives

| Compound Name | Starting Materials | Synthetic Method | Yield (%) | Reference |

| Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | Diester of bis(pyrazol-1-yl)methane | Hydrolysis | 90 | nih.gov |

| 1,5-Bis(pyrazol-1-yl)pentane-4,4′-dicarboxylic acid | Diester of 1,5-bis(pyrazol-1-yl)pentane | Hydrolysis | 67 | nih.gov |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Basic Hydrolysis | Not specified | researchgate.net |

These synthetic methodologies provide access to a diverse range of 1H-pyrazole-1,5-dicarboxylic acid derivatives, enabling further exploration of their chemical properties and applications.

Coordination Chemistry and Metal Complexation Involving 1h Pyrazole 1,5 Dicarboxylic Acid Derivatives

Design Principles for Pyrazole (B372694) Dicarboxylic Acid Ligands

The design of pyrazole dicarboxylic acid ligands is a crucial aspect of creating functional coordination complexes. The properties of the resulting metal complexes can be tuned by modifying the structure of the ligand. nih.gov Key design principles include:

Placement of Carboxylic Groups: The positions of the carboxylic acid groups on the pyrazole ring influence the coordination mode and the resulting structure of the metal complex. For instance, ligands with carboxylic acid groups at the 3 and 5 positions can act as bridging ligands, leading to the formation of polymers.

Substituents on the Pyrazole Ring: The introduction of different functional groups onto the pyrazole ring can alter the ligand's electronic properties and steric hindrance, thereby influencing its coordination behavior.

Flexibility of the Ligand: The flexibility of the ligand backbone plays a role in the final architecture of the coordination polymer. More flexible ligands can adapt to different coordination environments, potentially leading to a wider range of structures.

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal-pyrazole complexes typically involves the reaction of a metal salt with the pyrazole-based ligand in a suitable solvent. researchgate.netekb.egcyberleninka.ru The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can significantly impact the final product. acs.org Characterization of the resulting complexes is carried out using various techniques, including:

Single-Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to study the coordination of the ligand to the metal ion.

Elemental Analysis: This analysis determines the elemental composition of the complex, confirming its stoichiometry. ajgreenchem.com

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complex and the presence of solvent molecules.

1H-Pyrazole-1,5-dicarboxylic acid and its derivatives readily form complexes with a variety of transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netekb.egmdpi.com The choice of the metal ion influences the coordination geometry and the magnetic and electronic properties of the resulting complex. For example, copper(II) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. researchgate.net

Here is a table summarizing some synthesized transition metal complexes with pyrazole-derived ligands:

| Metal Ion | Ligand | Formula | Geometry | Reference |

| Co(II) | Pyridine-2,6-dicarboxylic acid, 3,5-dimethyl-1H-pyrazole | [Co(C₇H₃NO₄)(C₅H₈N₂)₃]·H₂O | Distorted Octahedral | nih.gov |

| Ni(II) | Saccharin, Pyrazole | [Ni(sac)₂(Hpz)₂(H₂O)₂] | Monoclinic | researchgate.net |

| Cu(II) | Saccharin, Pyrazole | [Cu(sac)₂(Hpz)₂(H₂O)₂] | Triclinic | researchgate.net |

| Zn(II) | Saccharin, Pyrazole | [Zn(sac)₂(pz)₂] | Tetrahedral | researchgate.net |

Pyrazole dicarboxylic acid ligands can adopt various coordination modes, acting as bridging or chelating ligands. acs.org The coordination of the carboxylate groups can be monodentate, bidentate (chelating or bridging), or a combination thereof. researchgate.net The pyrazole ring typically coordinates to the metal ion through one or both of its nitrogen atoms. mdpi.com This versatility in coordination leads to a wide range of coordination geometries, including tetrahedral, square planar, and octahedral. researchgate.netcyberleninka.ruajgreenchem.com

For example, in the complex {[Pb(HMPCA)₂]}n (where H₂MPCA = 5-methyl-1H-pyrazole-3-carboxylic acid), the HMPCA⁻ ligand exhibits two different coordination modes: a N,O-chelate and a μ₃-κN,O:κO,O':κO' mode. tandfonline.com

Supramolecular Architectures through Coordination

The coordination of pyrazole dicarboxylic acid ligands to metal ions often results in the formation of extended one-, two-, or three-dimensional supramolecular architectures. mdpi.commdpi.com These structures are held together by coordination bonds and are further stabilized by non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.com The topology of these networks can be controlled by the choice of the ligand, the metal ion, and the reaction conditions. The resulting metal-organic frameworks can exhibit interesting properties, such as porosity, which is relevant for applications in gas storage and separation. nih.gov

Applications in Material Science

Metal-Organic Frameworks (MOFs) utilizing Pyrazole (B372694) Dicarboxylic Acids as Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mocedes.org Pyrazole dicarboxylic acids have emerged as exceptional organic linkers in MOF synthesis due to their ability to create robust frameworks with tunable functionalities. mocedes.orgresearchgate.net The presence of both carboxylate groups and nitrogen atoms in the pyrazole ring allows for strong coordination with metal centers, leading to the formation of stable and porous architectures. rsc.orguninsubria.it

The design and construction of MOFs using pyrazole-based dicarboxylic acids as linkers is a strategic process that allows for a high degree of control over the final architecture. mocedes.org The geometry of the pyrazole linker, including the position of the carboxylic acid groups, plays a crucial role in determining the topology of the resulting framework. researchgate.netrsc.org For instance, the bent nature of 1H-pyrazole-3,5-dicarboxylic acid can lead to the formation of MOFs with specific and sometimes unique topologies. researchgate.net

Researchers have successfully synthesized a variety of MOFs by combining different pyrazole dicarboxylic acid ligands with various metal ions. mocedes.orgacs.org The choice of metal ion (e.g., Zn(II), Co(II), Ln(III)) and the reaction conditions, such as pH, can influence the final supramolecular structure. mocedes.org The "mixed-linker" strategy, where two or more different organic linkers are used, has also been employed to create more complex and functional MOFs. acs.orgacs.orguow.edu.au This approach allows for the fine-tuning of the framework's properties by incorporating linkers with different lengths, geometries, and functional groups. rsc.orguow.edu.au For example, combining a pyrazole dicarboxylic acid with a linear auxiliary ligand has been shown to enlarge the pore dimensions of the resulting MOF. rsc.orgrsc.org

| Linker | Metal Ion(s) | Resulting MOF Architecture/Topology | Reference |

| 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | Zn(II), Ba(II), Cd(II), Cu(II) | 3D frameworks | rsc.org |

| di(4-pyridyl)-1H-pyrazole (Hdpp) and various dicarboxylic acids | Zn(II) | Doubly-interpenetrated 3D network, 4-fold interpenetrated diamondoid networks, 2D network with (4,4) topology | uow.edu.au |

| 5-(1H-pyrazole-4-carboxamido)isophthalic acid (H3Pycia) and 4-(1H-pyrazol-4-yl)benzoic acid (H2PBA) | Zn(II) | 3,6-connected topology (MOF-1) and 3,5-connected topology (MOF-2) | rsc.org |

| Bis-pyrazole ligand and various benzene (B151609) polycarboxylic acids | Co(II) | 2D grid network, porous nanochannels with double helical features, 3D diamondoid networks | acs.org |

| 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate (Isa-az-tmpz) | Zn(II) | Chiral 3,6T22-topology | mdpi.com |

A key feature of MOFs is their high porosity and large surface area, which are critical for applications such as gas storage and separation. mocedes.orgresearchgate.net The use of pyrazole dicarboxylic acid linkers provides a powerful tool for tailoring these properties. mocedes.org The inherent porosity of pyrazole-based MOFs can be systematically tuned by modifying the length and functionality of the organic linker. rsc.org

The mixed-ligand strategy is a particularly effective method for controlling the pore size and surface area. By introducing an auxiliary linear ligand alongside a pyrazole-based dicarboxylic acid, it is possible to create MOFs with significantly larger pore diameters. rsc.org For instance, the introduction of 4-(1H-pyrazol-4-yl)benzoic acid into a system with 5-(1H-pyrazole-4-carboxamido)isophthalic acid and Zn(II) resulted in a MOF with a pore diameter of about 15.0 Å, compared to 6.0 Å for the MOF synthesized without the auxiliary ligand. rsc.org

The functionalization of pyrazole linkers can also enhance porosity and surface area. The incorporation of N-rich linkers, for example, can improve both the porosity and the functionality of the resulting MOF. acs.org The choice of metal cluster also plays a role; for example, Zr-based MOFs constructed with pyrazole dicarboxylic acids have shown significant porosity. nih.gov The surface area and pore volume of these materials can be substantial, with values for Al-3.5-PDA and Zr-3.5-PDA reported as 1340 m²/g and 0.5 cm³/g, and 700 m²/g and 0.24 cm³/g, respectively. nih.gov The activation process of the MOF is also crucial, as demonstrated by a chiral Zn-MOF that was accessible to H₂ and CO₂ but not N₂ and Ar under cryogenic conditions due to its ultramicroporous nature. mdpi.com

| MOF System | Strategy for Tailoring Porosity | Resulting Pore Characteristics | Surface Area | Reference |

| Zn(II)-MOFs with H3Pycia and H2PBA | Mixed-ligand strategy | Pore diameter increased from ~6.0 Å to ~15.0 Å | Not specified | rsc.org |

| Zr-MOF with fumaric acid and 3,5-pyrazoledicarboxylic acid | Mixed-linker strategy | Enhanced porosity and functionality | Not specified | acs.org |

| Al-3.5-PDA | Linker selection | Pore volume of 0.5 cm³/g | 1340 m²/g (BET) | nih.gov |

| Zr-3.5-PDA | Linker selection | Pore volume of 0.24 cm³/g | 700 m²/g (BET) | nih.gov |

| [Zn(Isa-az-tmpz)] | Linker design leading to ultramicroporosity | Trigonal channels of ~6 x 4 Å | 496 m²·g⁻¹ (BET) | mdpi.com |

Pyrazole-based MOFs have garnered significant attention for their promising luminescent properties. mocedes.orgresearchgate.net These materials can exhibit fluorescence, making them suitable for applications such as chemical sensing and optoelectronics. mocedes.org The luminescence in these MOFs can originate from the organic linker, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer.

The incorporation of lanthanide ions (Ln³⁺) into pyrazole-based frameworks is a common strategy to induce luminescence. rsc.org Lanthanide MOFs (Ln-MOFs) constructed with N-rich pyridyl-pyrazole-based ligands have demonstrated interesting luminescence properties. rsc.org The pyrazole-containing ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. For example, Tb-MOFs based on a pyrazole carboxylic acid have been shown to exhibit high sensitivity for the detection of uric acid in aqueous media. researchgate.net

The luminescent behavior of pyrazole-MOFs can be utilized for sensing applications. For instance, a 3D zinc-based MOF constructed from 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid exhibits high luminescence sensing for Fe³⁺ ions. rsc.org The framework's stability and reusability make it a promising candidate for practical sensing applications. rsc.org The photophysical properties of pyrazole derivatives themselves, which often serve as the building blocks for these MOFs, have been extensively studied, revealing their potential as luminescent materials. mdpi.com The emission properties of coordination polymers can be correlated with their crystal structures, highlighting the importance of structural design in achieving desired luminescent characteristics. mdpi.comresearchgate.net

| MOF System | Luminescent Feature | Application | Reference |

| {[Zn₃(HL)₂H₂O]·4H₂O}n | High luminescence | Sensing of Fe³⁺ ions | rsc.org |

| Ln-MOFs with N-rich pyridyl-pyrazole ligand | Good luminescence properties | Gas storage, magnetic materials | rsc.org |

| Tb-MOF with pyrazole carboxylic acid | High sensitivity | Detection of uric acid | researchgate.net |

| 3-(2-Pyridyl)pyrazole based 1D-Coordination Polymers | Orange-emitting Cerium(III) | Luminescent materials | mdpi.com |

Development of Advanced Functional Materials

Beyond their use in MOFs, pyrazole dicarboxylic acids and their derivatives are being explored for the development of a range of advanced functional materials. Their inherent chemical and thermal stability, coupled with their unique electronic properties, makes them attractive components for creating novel polymers, coatings, and optoelectronic devices.

The incorporation of pyrazole dicarboxylic acids into polymeric structures can enhance the thermal stability and other properties of the resulting materials. nih.gov Poly-pyrazoles are noted for their film-forming capabilities and high thermal stability. nih.gov For example, an oligo-pyrazole synthesized from pyrazole-3,4-dicarbonyl dichloride and p-phenylenediamine (B122844) demonstrated potential for use in thin films. nih.gov

In the area of protective coatings, pyrazole dicarboxylic acids have been investigated as components in polymer blends. A coating composed of a polybenzimidazole polymer and an epoxy, which can be formed using monomers like 3,5-pyrazole dicarboxylic acid, has been developed. google.com Dicarboxylic acids are crucial in surface chemistry for creating functional surfaces with tailored properties. metall-mater-eng.com They can be used to modify surfaces, acting as linkers or surface modifiers. metall-mater-eng.com The process for coating a support surface with a porous metal-organic framework can also utilize pyrazole-3,4-dicarboxylic acid as the organic compound, which is sprayed onto a surface to form a homogenous layer. google.com

The electronic properties of pyrazoles make them valuable in various materials science applications, including optoelectronic and photoluminescent materials. mdpi.com Pyrazole derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) and as hole transport materials in dye-sensitized solar cells (DSSCs). researchgate.net The pyrazolyl moiety itself is an electron-withdrawing group, which can be beneficial in designing materials for photovoltaic devices. researchgate.net

Research has focused on tuning the optoelectronic properties of pyrazole derivatives by introducing different substituents. bohrium.com For instance, a series of 4,5-diarylpyrazole-1-carboxylates were synthesized, and their photophysical properties were studied, revealing that substituents can alter the HOMO-LUMO gap, which is a key parameter in optoelectronic materials. bohrium.com Similarly, the effect of electron-withdrawing groups on the optoelectronic properties of pyrazole derivatives has been explored to develop efficient donor and acceptor materials for photovoltaic applications. researchgate.net

Conducting polymers based on pyrazole have also been synthesized and characterized for their electrochromic properties. researchgate.net A homopolymer derived from 3,5-di-thiophen-2-yl-1H-pyrazole exhibited a color change from yellow to beige upon doping. researchgate.net Copolymers of this pyrazole derivative with other monomers like 3-hexylthiophene (B156222) showed enhanced switching characteristics, making them suitable for dual-type electrochromic devices. researchgate.net The conductivity of pyrazole-based MOFs has also been investigated, with some showing promise for electronic device fabrication. acs.org

| Pyrazole Derivative/System | Optoelectronic Property/Application | Key Finding | Reference |

| 4,5-diarylpyrazole-1-carboxylates | Tunable optoelectronic properties | Substituents alter the HOMO-LUMO gap (e.g., 3.38 eV for nitro-substituted derivatives). | bohrium.com |

| Pyrazole derivatives with electron-withdrawing groups | Donor and acceptor materials for photovoltaics | The pyrazolyl moiety acts as an electron-withdrawing group. | researchgate.net |

| Poly(3,5-di-thiophen-2-yl-1H-pyrazole) | Electrochromism | The polymer changes color upon doping; copolymers show enhanced switching. | researchgate.net |

| Oligo-pyrazole thin films | Optical properties | Optical band gap (Eg) values were found to be between 1.426 and 1.648 eV. | nih.gov |

| Co-MOF with bispyrazole ligand and 2-sulphono terephthalic acid | Photoconductivity | The material shows light-dependent conductivity. | acs.org |

Catalytic Applications of Pyrazole Dicarboxylic Acid Derivatives

Homogeneous and Heterogeneous Catalysis with Pyrazole-Metal Complexes

Pyrazole-based ligands are integral to both homogeneous and heterogeneous catalysis, largely due to their unique coordination chemistry. nih.govresearchgate.net In homogeneous catalysis, pyrazole-metal complexes are soluble in the reaction medium, offering high activity and selectivity under mild conditions. southwales.ac.uk The protic nature of the N-H group in pyrazole (B372694) rings is particularly significant, as it can be deprotonated to form pyrazolate anions that bridge metal centers, leading to di- or polynuclear complexes with cooperative catalytic functionalities. nih.gov Pincer-type pyrazole ligands, for instance, enforce a specific geometry around the metal ion, creating a well-defined catalytic environment that can promote reactivity at the metal center. nih.gov

Transitioning from soluble, homogeneous systems to solid-state, heterogeneous catalysts is a key area of research aimed at improving catalyst recyclability and stability. Pyrazole derivatives are used to construct metal-organic frameworks (MOFs), which are crystalline porous materials. researchgate.net These frameworks, built from metal ions or clusters linked by organic ligands like pyrazole carboxylic acids, can act as robust heterogeneous catalysts. researchgate.net The defined pore structure and high surface area of MOFs allow for size-selective catalysis, while the pyrazole units provide active sites for reactions. For example, nickel-based heterogeneous catalysts have been developed for the one-pot synthesis of pyrazoles through the condensation of hydrazines, ketones, and aldehydes at room temperature, demonstrating excellent reusability over multiple cycles. researchgate.net Similarly, a novel metal-oxo-cluster-based inorganic framework (NaCoMo) has shown exceptional catalytic activity for synthesizing pyrazole derivatives. mdpi.com

The choice between homogeneous and heterogeneous systems often depends on the specific application, balancing the high selectivity of homogeneous catalysts against the operational advantages of heterogeneous ones.

Specific Catalytic Reactions Mediated by Pyrazole Scaffolds

The adaptable framework of pyrazole derivatives enables them to mediate a variety of important chemical reactions, from oxidation and carboxylation to the formation of complex cyclic structures.

Pyrazole-metal complexes are effective catalysts for oxidation reactions. The protic N-H group in pyrazole ligands can act as an acid-base catalyst, facilitating key steps in catalytic cycles. nih.gov For instance, certain protic pyrazole complexes have been shown to catalyze the aerobic oxidation of phosphines. nih.gov Furthermore, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated bifunctional catalytic activity, proving excellent for the oxygen evolution reaction (OER) and also showing activity for the oxygen reduction reaction (ORR). rsc.org

In the realm of carboxylation, pyrazole derivatives serve as directing groups, enabling the direct addition of carbon dioxide to organic molecules. Rhodium(III) catalysis, guided by a pyrazole group, facilitates the carboxylation of alkenylpyrazoles with CO2 to produce the corresponding cinnamic esters. beilstein-journals.org This process involves a pyrazole-directed oxidative addition of the alkenyl C-H bond to the metal center, followed by CO2 insertion. beilstein-journals.org Conversely, the ester group on a pyrazole ring can act as a removable blocking group, allowing for selective C-H bond activation at other positions. Following a palladium-catalyzed arylation at the C5 position of ethyl 1-methylpyrazole-4-carboxylate, the ester group can be removed through decarboxylation, yielding the C5-arylated pyrazole. academie-sciences.fr This strategy highlights the utility of the carboxylic acid functionality in directing and controlling reactivity.

Table 1: Examples of Pyrazole-Mediated Oxidation and Carboxylation Reactions

| Catalyst/Directing Group | Reaction Type | Substrate | Product | Key Finding | Reference |

| Protic Pyrazole Complexes | Aerobic Oxidation | Phosphines | Phosphine Oxides | The protic pyrazole ligand participates in the catalytic cycle. | nih.gov |

| [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 | Oxygen Evolution Reaction (OER) | Water | Oxygen | The complex exhibits excellent bifunctional catalytic activity. | rsc.org |

| Pyrazole Group | Rh(III)-Catalyzed Carboxylation | Alkenylpyrazole | Cinnamic Ester | The pyrazole acts as a directing group for C-H activation and CO2 insertion. | beilstein-journals.org |

| Pyrazole-4-carboxylate | Pd-Catalyzed Decarboxylation | Ethyl 1-methyl-5-arylpyrazole-4-carboxylate | 1-methyl-5-arylpyrazole | The ester group serves as a removable blocking group after C5 arylation. | academie-sciences.fr |

Pyrazole scaffolds are pivotal in constructing other heterocyclic systems through cycloaddition and condensation reactions. The [3+2] cycloaddition of 1,3-dipoles with alkynes is a classic method for synthesizing the pyrazole ring itself, often facilitated by a catalyst. rsc.org For example, rhodium-catalyzed reactions of enaminones, hydrazine (B178648) hydrochloride, and internal alkynes produce fused tricyclic pyrazole derivatives. rsc.org Lewis acid catalysts like Al(OTf)3 can promote cascade reactions involving [3+2] cycloaddition to synthesize 4-substituted pyrazoles. mdpi.com Aqueous micellar catalysis has also been employed for the 1,3-dipolar cycloaddition of ethyl diazoacetate with alkynes to form pyrazoles, where the reaction's regioselectivity is pH-dependent. researchgate.net

Condensation reactions are another major application. Traditionally, pyrazoles are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. rsc.org Catalysts are often employed to improve the efficiency and conditions of these reactions. For instance, a recyclable polymer catalyst, sodium p-toluene sulfonate (NaPTS), enables the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) in water to form multisubstituted 5-amino pyrazoles in as little as five minutes. rsc.org Natural asphalt (B605645) modified with carboxylic acid groups has also been used as a sustainable heterogeneous Brønsted acid catalyst for the four-component synthesis of pyrano[2,3-c]pyrazoles in water at room temperature. rsc.org These examples underscore the role of pyrazole derivatives and related catalytic systems in the efficient, and often green, synthesis of complex molecules.

Table 2: Catalytic Systems for Pyrazole Synthesis via Cycloaddition and Condensation

| Reaction Type | Catalyst | Reactants | Product Type | Key Features | Reference |

| [3+2] Cycloaddition | Rhodium catalyst | Enaminones, hydrazine, internal alkynes | Fused tricyclic pyrazoles | Efficient synthesis of complex fused rings. | rsc.org |

| [3+2] Cycloaddition | Al(OTf)3 | Alkyl α-diazoesters, ynones | 4-substituted pyrazoles | Cascade reaction sequence. | mdpi.com |

| Condensation | Sodium p-toluene sulfonate (NaPTS) | Phenyl hydrazines, aldehydes, malononitrile | 5-amino pyrazoles | Fast, three-component reaction in aqueous medium. | rsc.org |

| Condensation | Re-NA–CH2CO2H | Aldehydes, malononitrile, ethyl acetoacetate (B1235776), hydrazine | Pyrano[2,3-c]pyrazoles | Sustainable, heterogeneous catalyst in water. | rsc.org |

Biomimetic Catalysis and Enzyme-like Activity

The development of synthetic catalysts that mimic the function of natural enzymes is a significant goal in chemistry, and pyrazole derivatives play a crucial role in this field. semanticscholar.orgijcce.ac.ir Many metalloenzymes feature histidine residues in their active sites, which coordinate to a metal center. The pyrazole ring is structurally reminiscent of the imidazole (B134444) side chain of histidine, making pyrazole-based ligands excellent candidates for creating structural and functional models of enzyme active sites. acs.org

A primary example is the mimicking of catechol oxidase (also known as tyrosinase), a copper-containing enzyme that catalyzes the oxidation of catechols to o-quinones. semanticscholar.orgbohrium.com Researchers have synthesized numerous copper(II) complexes with pyrazole-based ligands that exhibit significant catecholase activity. semanticscholar.orgbohrium.com The catalytic efficiency of these synthetic models depends on several factors, including the specific structure of the pyrazole ligand, the counter-anion of the copper salt, the solvent, and the ligand-to-metal ratio. semanticscholar.orgbohrium.com New pyrazole-hydrazone derivatives, when complexed with copper(II), have shown exceptionally high catalytic activity for the oxidation of catechol, with rates surpassing many previously reported catalysts. semanticscholar.org

The tris(pyrazolyl)borate (Tp) ligand is particularly effective in simulating the facial coordination of three histidine residues found in some nonheme iron enzymes. acs.org By using such ligands, chemists can create model complexes that provide insights into the essential features of an enzyme's active site and the mechanisms of its catalytic function. ijcce.ac.iracs.org This knowledge is invaluable for designing new, highly efficient catalysts for a range of chemical transformations.

Computational and Theoretical Investigations of Pyrazole Carboxylic Acids

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations are fundamental tools for understanding the molecular properties of compounds like pyrazole (B372694) carboxylic acids. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict various electronic and structural characteristics.

Spectroscopic Property Prediction (Vibrational, Electronic)Theoretical calculations are used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a compound like 1H-Pyrazole-1,5-dicarboxylic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic groups and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. While no QSAR models were found specifically for this compound, such models are developed for pyrazole derivatives to predict their therapeutic or pesticidal efficacy based on molecular descriptors. These descriptors can be electronic (e.g., HOMO-LUMO energies), steric, or hydrophobic in nature.

In Silico Screening and Virtual Ligand Design

In the realm of modern drug discovery, in silico screening and virtual ligand design have become indispensable tools for the rapid and cost-effective identification of novel therapeutic agents. These computational methods leverage the three-dimensional structures of biological targets to screen vast libraries of virtual compounds, predicting their binding affinity and mode of interaction. The pyrazole carboxylic acid scaffold, particularly derivatives of this compound, has been a subject of significant interest in these computational studies due to its versatile structure and proven pharmacological relevance. researchgate.netmdpi.com

Virtual screening campaigns often begin with the pyrazole carboxylic acid core, which serves as a foundational fragment. By computationally adding a variety of substituents, researchers can generate extensive virtual libraries. These libraries are then "docked" into the active sites of specific protein targets. This process simulates the interaction between the small molecule (ligand) and the protein, calculating a "docking score" or binding energy that estimates the strength of the interaction. eurasianjournals.comrjptonline.org Molecules with favorable scores are identified as "hits" and prioritized for synthesis and biological testing. This approach significantly narrows down the number of compounds that need to be synthesized, saving time and resources.

Research has demonstrated the utility of this approach for various targets. For instance, derivatives of pyrazole carboxylic acid have been computationally screened against enzymes like cyclooxygenase-2 (COX-2), carbonic anhydrases (CAs), and DNA gyrase, which are implicated in inflammation, cancer, and bacterial infections, respectively. rjptonline.orgnih.govresearchgate.net These studies not only predict binding affinity but also elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of pyrazole analogues in the COX-2 active site revealed that the sulfonamide group of potent inhibitors inserts deep into a selective pocket, forming critical hydrogen bond interactions with residues like His90, Arg513, and Ser353. dovepress.com

The insights gained from these in silico models guide the rational design of new ligands. By understanding the structure-activity relationships (SAR) from a computational perspective, medicinal chemists can modify the pyrazole scaffold to enhance potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov Virtual screening can also be used in a fragment-based approach, where small fragments are first identified and then computationally "grown" or linked together within the target's binding site to create more potent molecules. nih.gov This strategy has been successfully used to develop novel inhibitors for targets like the DNA repair enzyme 8-oxoguanine DNA glycosylase (OGG1). nih.gov

The following tables summarize findings from various in silico studies on pyrazole carboxylic acid derivatives, showcasing the predicted binding affinities and inhibitory constants against several biological targets.

Table 1: Molecular Docking and Inhibition Data for Pyrazole Carboxylic Acid Derivatives This table presents a collection of research findings from molecular docking and enzyme inhibition assays involving various pyrazole carboxylic acid derivatives against different biological targets. The data includes binding affinities, docking scores, and inhibitory constants (Kᵢ), highlighting the potential of this chemical scaffold in drug design.

| Compound/Derivative Class | Target Enzyme | Metric | Value |

|---|---|---|---|

| Pyrazole-carboxamide Derivative (6a) | hCA I | Kᵢ | 0.063 µM |

| Pyrazole-carboxamide Derivative (6b) | hCA II | Kᵢ | 0.007 µM |

| Heteroaryl-pyrazole carboxylic acid (2c) | hCA XII | Kᵢ | 0.21 µM |

| Pyrazole Derivative (7i) | DNA gyrase | Binding Affinity (ΔG) | -8.99 kcal/mol |

| Hybrid Pyrazole Analogue (5u) | COX-2 | Docking Score | -12.907 |

| Hybrid Pyrazole Analogue (5s) | COX-2 | Docking Score | -12.24 |

| Pyrazole Derivative (10) | Acetylcholinesterase (AChE) | Binding Affinity | -9.3 kcal/mol |

| Pyrazole Derivative (7) | Glutathione S-transferase (GST) | Binding Affinity | -9.7 kcal/mol |

Data sourced from multiple computational studies. nih.govresearchgate.netdovepress.comnih.govresearchgate.net

Table 2: Fragment-Based Virtual Screening Progression for OGG1 Inhibitors This table illustrates the power of virtual screening and fragment-based drug design in developing potent inhibitors for the DNA repair enzyme OGG1. The progression starts from an initial weak fragment and moves to a highly potent compound through iterative computational design and chemical synthesis.

| Compound | Description | Metric | Value |

|---|---|---|---|

| Fragment 1 | Initial hit from virtual fragment screen | IC₅₀ | >100 µM |

| Compound 7 | First round of fragment expansion | IC₅₀ | 6.6 µM |

| Compound 17 | Designed via tailored virtual library | IC₅₀ | 600 nM |

| Compound 23 | Designed via tailored virtual library | IC₅₀ | 600 nM |

This progression demonstrates how in silico methods guide the evolution of a chemical scaffold from a weakly binding fragment to a potent inhibitor. nih.gov

Ultimately, in silico screening and virtual ligand design serve as powerful hypothesis-generating tools. They allow for the exploration of vast chemical spaces, the identification of promising drug candidates, and the formulation of clear, testable hypotheses about how a molecule like this compound or its derivatives can be optimized to achieve a desired therapeutic effect. eurasianjournals.com

In Vitro Biological Activity Research and Mechanistic Insights

Antimicrobial Efficacy (Antibacterial, Antifungal)

The pyrazole (B372694) nucleus is a constituent of many compounds exhibiting potent antimicrobial properties. Research into pyrazole dicarboxylic acids has revealed significant, albeit sometimes selective, activity against a range of bacterial and fungal pathogens.

Derivatives of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid have been synthesized and assessed for their antimicrobial capabilities. While many of these compounds showed limited broad-spectrum activity, specific derivatives demonstrated notable inhibitory effects against certain fungal strains, including Candida parapsilosis, Candida tropicalis, and Candida glabrata acs.org. This suggests that the pyrazole dicarboxylic acid scaffold can be a promising starting point for the development of new antifungal agents.

In a study focusing on the creation of self-assembled supra-plates for antibacterial applications, 1H-pyrazole-3,5-dicarboxylic acid (PDC), an isomer of the title compound, was utilized in conjunction with Zn(II) ions and gold nanoparticles. The resulting Au/Zn@PDC supra-plates exhibited significant antibacterial properties against both Gram-positive (Methicillin-resistant and Methicillin-sensitive Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) pathogens. The study indicated that these supra-plates induce greater damage to the bacterial cell wall compared to their individual components, with minimum inhibitory concentrations (MIC) in the low ng/mL range ontosight.ai.

Further studies on pyrazole derivatives have consistently highlighted their potential as antimicrobial agents. For instance, a series of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid derivatives displayed selective antibacterial activity, particularly against Bacillus subtilis, with MIC values ranging from 1-125 µg/mL . Similarly, various other pyrazole derivatives have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi researchgate.netjst.go.jp. The mechanism of action is often attributed to the inhibition of essential cellular processes in the microorganisms.

| Compound/Derivative | Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| Pyrazole-3,4-dicarboxylic acid derivatives | Candida parapsilosis, C. tropicalis, C. glabrata | Inhibitory effects observed. | acs.org |

| Au/Zn@PDC supra-plates (using 1H-pyrazole-3,5-dicarboxylic acid) | MRSA, MSSA, Klebsiella pneumoniae | MIC of 0.2-0.8 ng/mL; causes cell wall damage. | ontosight.ai |

| 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid derivatives | Bacillus subtilis | Selective antibacterial activity with MIC of 1-125 µg/mL. | |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | Various bacteria and fungi | Selective inhibition reported. | nih.gov |

Anti-inflammatory Pathways and Mechanisms

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Research into pyrazole carboxylic acid derivatives has further elucidated their potential in modulating inflammatory pathways.

A series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. Several of these compounds exhibited potent anti-inflammatory effects, comparable to the standard drugs aspirin (B1665792) and indomethacin (B1671933) researchgate.net. The proposed mechanism for many anti-inflammatory pyrazoles involves the inhibition of prostaglandin (B15479496) synthesis through the COX pathway.

Derivatives of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been highlighted as important intermediates in the synthesis of novel anti-inflammatory agents chemimpex.com. Similarly, 1-cyclopropyl-1H-pyrazole-5-carboxylic acid has been used as a scaffold to develop selective COX-2 inhibitors, which are associated with a reduced risk of ulcerogenic side effects compared to non-selective NSAIDs chemshuttle.com.

More recent research has focused on novel mechanisms. For example, a series of 5-amide-1H-pyrazole-3-carboxyl derivatives were designed as potent P2Y14 receptor antagonists. The optimized compounds demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in an acute peritonitis model nih.gov. This indicates that the anti-inflammatory actions of pyrazole carboxylic acids are not limited to COX inhibition and can involve other significant inflammatory targets.

| Compound/Derivative | Mechanism/Model | Activity/Finding | Reference |

|---|---|---|---|

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory activity, comparable to aspirin and indomethacin. | researchgate.net |

| 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid derivatives | Intermediate for NSAIDs | Serves as a building block for anti-inflammatory drugs. | chemimpex.com |

| 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid | COX-2 inhibition | Scaffold for selective COX-2 inhibitors with reduced side effects. | chemshuttle.com |

| 5-Amide-1H-pyrazole-3-carboxyl derivatives | P2Y14R antagonism | Reduced levels of IL-6, IL-1β, and TNF-α. | nih.gov |

Anticancer Activity and Cytotoxicity Mechanisms

The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds. Various pyrazole carboxylic acid derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, acting through diverse mechanisms.

A study on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, which also showed anti-inflammatory properties, revealed promising anticancer activity against several human cancer cell lines, including HL-60 (promyelocytic leukemia), HeLa (cervical cancer), Raji (B lymphocyte), MCF7 (breast adenocarcinoma), and MDA-MB-231 (estrogen-independent breast cancer) researchgate.net. This dual activity suggests a potential link between inflammation and cancer that these compounds might target.

Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been found to possess potent anti-proliferative activity against a broad spectrum of tumor cell lines. One compound from this series demonstrated selective inhibition of a human B-cell lymphoma cell line (BJAB) and induced cell cycle arrest at the G0/G1 phase, with no observed effects on normal human cells nih.gov.

The mechanism of anticancer action for some pyrazole derivatives involves the generation of reactive oxygen species (ROS). A series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives induced dose- and time-dependent cytotoxicity in triple-negative breast cancer cells (MDA-MB-468). The most active compound led to cell cycle arrest in the S phase and induced apoptosis through ROS generation and activation of caspase-3 waocp.org.

Furthermore, some novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their DNA-binding interaction as a potential anticancer mechanism. One such derivative exhibited the highest DNA-binding affinity, suggesting that DNA interaction could be a pathway for its cytotoxic effects jst.go.jp.

| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Finding | Reference |

|---|---|---|---|

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | HL-60, HeLa, Raji, MCF7, MDA-MB-231 | Promising anticancer activity. | researchgate.net |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | Human B-cell lymphoma (BJAB) | Potent anti-proliferative activity, G0/G1 cell cycle arrest. | nih.gov |

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives | MDA-MB-468 (Triple-negative breast cancer) | Induction of apoptosis via ROS generation and caspase-3 activation. | waocp.org |

| 1H-Pyrazole-3-carboxamide derivatives | Not specified | DNA-binding interaction as a potential anticancer mechanism. | jst.go.jp |

Insecticidal Action Mechanisms

The pyrazole scaffold is a key component in a number of commercially successful insecticides. Research into pyrazole carboxylic acid derivatives has led to the discovery of new compounds with potent insecticidal activity.

Derivatives of 1H-pyrazole-5-carboxylic acid have been a major focus of this research. In one study, a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized. Several of these compounds exhibited good insecticidal activity against the bean aphid (Aphis fabae). One particular compound showed 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid (B1192907) d-nb.inforesearchgate.net.

The mechanism of action for many pyrazole-based insecticides involves the disruption of the mitochondrial electron transport chain. For example, tebufenpyrad, a commercial insecticide containing a pyrazole ring, is known to inhibit complex I of the respiratory chain. Following this lead, new pyrazole-5-carboxamides have been designed and synthesized. These compounds have shown broad-spectrum insecticidal activity against pests such as the cotton bollworm (Helicoverpa armigera), spider mite (Tetranychus cinnabarinus), and mosquito (Culex pipiens pallens) acs.org.

Furthermore, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid serves as a crucial intermediate for the synthesis of chlorantraniliprole, a highly effective insecticide with a special effect on lepidopteran insects made-in-china.com. Diacylhydrazine derivatives containing this pyrazole scaffold have demonstrated excellent insecticidal activities against pests like the diamondback moth (Plutella xylostella) nih.gov.

Other Relevant In Vitro Pharmacological Investigations

Beyond the aforementioned activities, the versatility of the pyrazole dicarboxylic acid scaffold lends itself to a variety of other pharmacological applications. For instance, pyrazole derivatives are being explored as anti-HIV agents. In one study, novel pyrazole derivatives synthesized from 3-benzoylbenzofurans were evaluated for their anti-HIV activity. Some of these pyrazoles were found to inhibit HIV entry and also acted as mild inhibitors of HIV-1 protease nih.gov.

The ability of pyrazole dicarboxylic acids to act as ligands for metal ions has also been exploited in the development of new therapeutic and diagnostic agents. The coordination chemistry of these compounds is a rich area of research with potential applications in the design of metal-based drugs and imaging agents .

Future Directions and Emerging Research Frontiers

Integration of Advanced Characterization Techniques

A deeper understanding of the structural and electronic properties of 1H-pyrazole-1,5-dicarboxylic acid and its derivatives is paramount for unlocking their full potential. While traditional spectroscopic methods like NMR, IR, and mass spectrometry remain crucial, the future lies in the integration of more advanced characterization techniques.

Single-crystal X-ray diffraction, for instance, provides unparalleled insight into the three-dimensional arrangement of atoms within a crystal lattice. acs.org This technique has been instrumental in elucidating the structures of complex pyrazole (B372694) derivatives and confirming proposed reaction mechanisms. acs.org Spectrometric tools, in general, are vital for structure elucidation and confirming the regioselectivity of reactions. acs.org Furthermore, techniques like scanning electron microscopy (SEM) can be employed to visualize the surface morphology of materials incorporating these pyrazole derivatives, which is particularly relevant in fields like corrosion inhibition. researchgate.net

The application of these advanced methods will enable researchers to establish definitive structure-property relationships, a critical step in the rational design of new materials and therapeutic agents.

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and scalable synthetic methodologies is a cornerstone of chemical research. For this compound and its derivatives, the focus is on creating novel routes that are not only high-yielding but also environmentally benign.

Recent advancements include the development of one-pot multicomponent reactions, which allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and saving time. nih.gov For example, a one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives with high efficiency. nih.gov Microwave-assisted synthesis is another area of growing interest, as it can significantly reduce reaction times and improve yields. nih.gov

Furthermore, the exploration of catalyst-free reactions, such as the sonochemical synthesis of pyrazolo[1,5-a]pyridines, offers a greener alternative to traditional catalytic methods. acs.org The use of water as a solvent in synthetic procedures is also being explored to enhance the sustainability of these processes. nih.gov These innovative synthetic strategies are crucial for making pyrazole-based compounds more accessible for a wide range of applications.

| Synthetic Strategy | Key Features | Compound Class | Reference |

| One-pot cyclization | High efficiency, potential for large-scale synthesis. | 3-halo-pyrazolo[1,5-a]pyrimidines | nih.gov |

| Microwave-assisted synthesis | Reduced reaction times, improved yields. | Pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

| Sonochemical synthesis | Catalyst-free, environmentally benign. | Polysubstituted pyrazolo[1,5-a]pyridines | acs.org |

| Three-component reactions | One-pot synthesis, formation of imine intermediate. | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Rational Design of Pyrazole Dicarboxylic Acid Derivatives for Specific Applications

The true potential of this compound lies in the ability to tailor its structure to achieve specific functions. This "rational design" approach is being applied across various scientific disciplines, from medicine to materials science.

In the realm of drug discovery, pyrazole derivatives are being designed as potent inhibitors of specific enzymes. For example, novel pyrazole derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease. berkeley.edunih.gov By modifying the substituents on the pyrazole core, researchers can fine-tune the binding affinity and selectivity of these compounds for their biological targets. acs.org Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for biological activity. nih.gov

In materials science, pyrazole dicarboxylic acids are being investigated as building blocks for coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of the dicarboxylic acid groups allows for the formation of well-defined structures with potential applications in catalysis and gas storage. researchgate.net The rational design of these materials involves selecting appropriate metal ions and reaction conditions to control the final architecture and properties of the resulting framework. researchgate.net

| Application Area | Design Strategy | Example | Reference |

| Antiviral Therapy | Inhibition of viral enzymes through targeted structural modifications. | SARS-CoV-2 Mpro inhibitors | berkeley.edunih.gov |

| Anticancer Agents | Targeting protein kinases with specifically designed pyrazole derivatives. | Pyrazolo[1,5-a]pyrimidine kinase inhibitors | nih.gov |

| Corrosion Inhibition | Creation of protective layers on metal surfaces. | Pyrazole-based corrosion inhibitors for steel | researchgate.net |

| Materials Science | Building blocks for functional coordination polymers. | Cu(II) complexes with pyrazole-3,5-dicarboxylato ligands | researchgate.net |

Computational-Experimental Synergy in Drug Discovery and Material Science

The integration of computational modeling with experimental work is revolutionizing the way scientists approach research. This synergistic approach is particularly powerful in the study of this compound and its derivatives, accelerating the discovery and development of new molecules with desired properties.

Computational techniques such as molecular docking and deep learning are being used to screen vast virtual libraries of pyrazole-based compounds to identify promising candidates for a specific application. berkeley.edunih.gov This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. frontiersin.org Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of these molecules, helping to explain experimental observations and guide the design of new compounds. researchgate.net

The combination of these computational predictions with experimental validation creates a powerful feedback loop. Theoretical findings can guide experimental efforts, while experimental results can be used to refine and improve the accuracy of computational models. researchgate.net This integrated approach is being successfully applied in the development of new corrosion inhibitors and potential drug candidates. researchgate.netberkeley.edunih.gov

| Computational Method | Application | Synergy with Experiment | Reference |

| Molecular Docking | Virtual screening of compound libraries to predict binding affinity. | Identifies top candidates for synthesis and experimental testing. | berkeley.edunih.gov |

| Deep Learning | Consensus ranking of virtual screening hits. | Refines selection of candidates for further investigation. | berkeley.edunih.gov |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. | Provides theoretical rationale for observed experimental behavior. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. | Elucidates mechanisms of action at the atomic level. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Pyrazole-1,5-dicarboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis often involves cyclocondensation of hydrazine derivatives with dicarbonyl precursors. For example, refluxing hydrazine hydrate or substituted hydrazines with dicarboxylate esters in polar solvents like 1,4-dioxane or DMF under acidic conditions can yield pyrazole dicarboxylates . Purification typically involves recrystallization from ethanol/water mixtures. Purity is confirmed via melting point analysis, HPLC, and NMR spectroscopy (e.g., monitoring ester hydrolysis completeness via <sup>1</sup>H NMR peak shifts) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing its structure?

- Methodological Answer :

- Spectroscopy : FT-IR identifies carboxylate C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹). <sup>1</sup>H/<sup>13</sup>C NMR resolves proton environments (e.g., ester vs. acid protons) and confirms regiochemistry .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) determines molecular geometry, hydrogen bonding (e.g., O–H···O interactions), and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : It serves as a versatile ligand for lanthanide or transition metal coordination polymers. Synthesis methods (e.g., solvothermal vs. diffusion) influence dimensionality (2D vs. 3D) and properties. For instance, reactions with Zn<sup>2+</sup> under solvothermal conditions yield luminescent metal-organic frameworks (MOFs) with potential sensing applications . Thermal stability (TGA) and luminescence data (e.g., excitation/emission spectra) are key for assessing material utility .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during cyclization to form the 1,5-dicarboxylate isomer?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable transition states for cyclization pathways. Experimentally, substituent effects (e.g., electron-withdrawing groups on precursors) and solvent polarity (e.g., DMF vs. ethanol) can direct carboxylate positioning. Failed cyclization attempts (e.g., in acetic acid) highlight the need for optimized reaction conditions .

Q. What computational methods predict the coordination behavior of this compound with metal ions?

- Methodological Answer : Density Functional Theory (DFT) calculations model metal-ligand bond strengths and preferred coordination geometries (e.g., octahedral vs. tetrahedral). Molecular electrostatic potential (MEP) maps identify electron-rich sites (carboxylate oxygens) for metal binding. These predictions align with SC-XRD data, such as bond lengths and angles in lanthanide complexes .

Q. How do synthesis conditions impact the thermal stability and porosity of coordination polymers derived from this compound?

- Methodological Answer : Solvothermal synthesis at higher temperatures (120–150°C) often yields more thermally stable frameworks (TGA data showing decomposition >300°C). Porosity is assessed via gas adsorption (BET analysis), with linker flexibility (from pyrazole ring conformation) influencing pore size. For example, rigid carboxylate linkers create microporous structures suitable for gas storage .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.